(S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

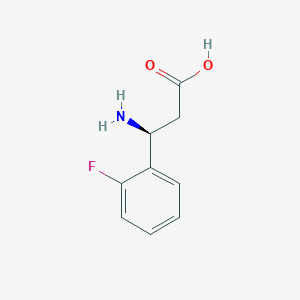

(3S)-3-amino-3-(2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCLTSJQAQBNCE-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a specialized amino acid derivative recognized for its utility as a versatile building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a fluorinated phenyl group, enhances its interactions with biological targets, making it a compound of significant interest in the synthesis of novel therapeutics, particularly in neuropharmacology.[1] This guide provides a comprehensive overview of its core properties, relevant experimental protocols, and its role in synthetic applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are critical for its application in research and development. These properties dictate its behavior in various chemical environments and biological systems.

| Property | Value | Source |

| CAS Number | 151911-32-9 | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [1] |

| Molecular Weight | 183.18 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [a]D²⁵ = -1.5 to -2.5º (C=1 in 0.5N NaOH) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| Synonyms | L-β-Phe(2-F)-OH, (S)-2-Fluoro-β-phenylalanine | [1] |

Applications in Research and Development

This compound is a valuable precursor in the synthesis of a variety of bioactive molecules. Its fluorinated phenyl ring is a key feature, often introduced to modulate properties such as metabolic stability, binding affinity, and lipophilicity of a parent compound.

Key application areas include:

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders.[1]

-

Neuroscience Research : The compound is utilized in studies investigating neurotransmitter systems, offering insights into synaptic transmission which may inform treatments for conditions like depression and anxiety.[1]

-

Advanced Materials and Agrochemicals : Beyond pharmaceuticals, its reactive nature allows for the creation of specialized compounds for materials science and agricultural applications.[1]

Logical Workflow for Synthetic Application

The general workflow for utilizing this compound as a building block in synthetic chemistry involves several key stages, from initial characterization to the synthesis of the final target molecule.

Caption: General synthetic workflow using the title compound.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of this compound. Below are generalized protocols for common procedures.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To confirm the purity of this compound.

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) to ensure good peak shape.

-

Standard Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a standard solution of known concentration.

-

Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same solvent as the standard.

-

HPLC System Setup:

-

Column: Use a reverse-phase column (e.g., C18).

-

Detector: UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the aromatic ring.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: Inject a small volume (e.g., 10 µL) of the standard and sample solutions.

-

-

Analysis: Run the HPLC analysis. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. A purity of ≥98% is standard for this compound.[1]

Protocol 2: Synthesis of β-Amino Acids (General Hantzsch-Type Synthesis)

While not specific to the 2-fluoro isomer, the Hantzsch synthesis provides a general pathway for creating related thiazole-containing β-amino acids, illustrating a potential synthetic application.

Objective: To synthesize N,N-disubstituted β-amino acids with a thiazole ring.

Methodology:

-

Starting Materials: The synthesis begins with a precursor like N-phenyl-N-thiocarbamoyl-β-alanine.[2]

-

Cyclization Reaction: This precursor is reacted with an α-haloketone or aldehyde (e.g., chloroacetaldehyde) in a suitable solvent such as water or ethanol.[2] The reaction is often heated to reflux for several hours.

-

Base Addition: A base, such as sodium acetate or sodium carbonate, is used to facilitate the reaction and neutralize the resulting hydrochloride salt of the amino acid.[2]

-

Acidification and Isolation: The reaction mixture is then acidified (e.g., with acetic acid to pH 6) to precipitate the final product.[2]

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization or by dissolving in a basic solution, filtering, and re-precipitating with acid.[2]

This generalized protocol highlights the types of chemical transformations where this compound and its analogs are employed.

Relationship Between Structure and Application

The utility of this compound is derived directly from its constituent parts. The diagram below illustrates the relationship between the molecular structure and its functional roles in drug development.

Caption: Structure-function relationships of the title compound.

References

An In-Depth Technical Guide to (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: Synthesis, Properties, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuroscience. Its unique structural features, including the presence of a fluorine atom on the phenyl ring, impart valuable physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of this compound, with a focus on its potential as a scaffold for the development of novel therapeutics targeting neurological disorders. This document summarizes key quantitative data, details experimental protocols for its synthesis, and explores its putative mechanisms of action.

Chemical Structure and Properties

This compound is a derivative of β-alanine, featuring a phenyl group substituted with a fluorine atom at the ortho-position and a chiral center at the C-3 position.

Chemical Structure:

Table 1: Chemical and Physical Properties [1][2]

| Property | Value |

| IUPAC Name | (3S)-3-Amino-3-(2-fluorophenyl)propanoic acid |

| Synonyms | L-β-Phe(2-F)-OH, (S)-2-Fluoro-β-phenylalanine |

| CAS Number | 151911-32-9 |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥95.0% |

| Optical Rotation | Specific rotation values are reported, but can vary. |

| Solubility | Soluble in aqueous solutions. |

| SMILES | N--INVALID-LINK--c1ccccc1F |

| InChI Key | RSCLTSJQAQBNCE-QMMMGPOBSA-N |

Synthesis

The enantioselective synthesis of this compound is crucial for its application in drug development, as the biological activity of chiral molecules is often stereospecific. A highly efficient method for the synthesis of enantiomerically pure β-fluorophenyl-substituted β-amino acids involves lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is adapted from a general method for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Materials:

-

Racemic ethyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride

-

Lipase PSIM (from Burkholderia cepacia)

-

Diisopropyl ether (iPr₂O)

-

Triethylamine (Et₃N)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the racemic ethyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride in a mixture of diisopropyl ether, water, and triethylamine.

-

Enzymatic Reaction: Add Lipase PSIM to the reaction mixture. Stir the suspension at a controlled temperature (e.g., 45 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC), to determine the enantiomeric excess (ee) of the product and the remaining substrate.

-

Work-up: Once the desired conversion is reached (typically around 50%), stop the reaction. Acidify the mixture with HCl and extract the unreacted (R)-ester with an organic solvent.

-

Isolation of (S)-acid: Adjust the pH of the aqueous layer to neutral or slightly basic with NaOH to precipitate the this compound.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, mass spectrometry, and chiral HPLC.

Biological Activity and Potential Applications

This compound is primarily investigated for its potential in the development of drugs for neurological disorders.[1] Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests that it may act as a GABA analogue.

Neurological Disorders

Elevated levels of propionate have been associated with neurological dysfunctions in conditions such as propionic acidemia.[3][4][5] This has led to research into propanoic acid derivatives as potential modulators of neuronal activity. While specific in-vivo studies on this compound are not widely published, related halogenated aromatic amino acids have shown beneficial effects in experimental models of stroke and seizures.

GABA Receptor Modulation

Logical Relationship Diagram:

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Elevated propionate and its association with neurological dysfunctions in propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Elevated propionate and its association with neurological dysfunctions in propionic acidemia [frontiersin.org]

- 5. researchgate.net [researchgate.net]

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid molecular weight

An In-depth Technical Guide on the Molecular Weight of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed breakdown of the molecular weight of this compound, a compound of interest in pharmaceutical research and development.

Molecular Formula and Structure

The chemical formula for this compound is C₉H₁₀FNO₂.[1][2] This formula indicates that each molecule is composed of nine carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms.

Calculation of Molecular Weight

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in the compound are as follows:

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | ~12.011[3][4][5] |

| Hydrogen | H | ~1.008[6][7][8][9] |

| Fluorine | F | ~18.998[10][11][12][13] |

| Nitrogen | N | ~14.007[14][15][16][17] |

| Oxygen | O | ~15.999[18][19][20][21][22] |

Based on the molecular formula and the atomic weights of its constituent elements, the molecular weight of this compound is calculated as follows:

(9 × 12.011) + (10 × 1.008) + (1 × 18.998) + (1 × 14.007) + (2 × 15.999) = 183.182 amu

This calculated value is consistent with the molecular weight of 183.18 g/mol provided in chemical databases.[1]

Summary of Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol [1] |

| Monoisotopic Mass | 183.06955672 Da[2][23][24] |

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

Caption: Workflow for calculating the molecular weight.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. byjus.com [byjus.com]

- 12. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Nitrogen - Wikipedia [en.wikipedia.org]

- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 18. princeton.edu [princeton.edu]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 22. Oxygen, atomic [webbook.nist.gov]

- 23. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid Derivatives as GABA B Receptor Positive Allosteric Modulators

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide centers on the pharmacological properties of ADX71441, a representative derivative of the (S)-3-Amino-3-(2-fluorophenyl)propanoic acid scaffold, which acts as a potent and selective positive allosteric modulator (PAM) of the GABA B receptor.

Introduction to GABA B Receptor Positive Allosteric Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system. GABA exerts its effects through two main receptor types: the ionotropic GABA A receptors and the metabotropic GABA B receptors. GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[1] Their activation leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a dampening of neuronal excitability.[1]

Direct agonists of the GABA B receptor, such as baclofen, have therapeutic applications but are often associated with side effects like muscle weakness, sedation, and tolerance. Positive allosteric modulators (PAMs) represent a more refined therapeutic strategy.[1] Unlike direct agonists that activate the receptor independently, PAMs bind to a distinct allosteric site on the receptor and only enhance the effect of the endogenous agonist, GABA.[2] This provides a more physiological and controlled modulation of receptor activity, potentially leading to a better therapeutic window and fewer side effects.[1][2]

ADX71441: A Prototypical this compound Derivative

ADX71441 is a novel, potent, and selective positive allosteric modulator of the GABA B receptor.[3] It is orally bioavailable and brain penetrant, making it a promising candidate for the treatment of various neurological and psychiatric disorders, including anxiety, pain, and spasticity.[3][4]

Mechanism of Action

ADX71441 enhances the affinity and/or efficacy of GABA at the GABA B receptor.[5] It does not activate the receptor on its own but potentiates the response to GABA. This allosteric modulation leads to a more robust and prolonged inhibitory signal at synapses where GABA is being released. The selectivity of ADX71441 for the GABA B receptor has been confirmed in vitro, and its PAM properties have been established through Schild plot and reversibility tests.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo quantitative data for ADX71441.

Table 1: In Vitro Activity of ADX71441

| Assay Type | Parameter | Value | Species | Reference |

| GABA B Receptor Binding | EC 50 (GTPγS) | ~100 nM | Rat | [3] |

| Functional Assay (Calcium Mobilization) | EC 50 | ~300 nM | Human | [3] |

Table 2: In Vivo Efficacy of ADX71441 in Preclinical Models

| Model | Species | Endpoint | Minimum Effective Dose (MED) | Reference |

| Mouse Marble Burying Test | Mouse | Anxiolytic-like effect | 3 mg/kg | [3] |

| Elevated Plus Maze | Mouse | Anxiolytic-like effect | 3 mg/kg | [3] |

| Elevated Plus Maze | Rat | Anxiolytic-like effect | 3 mg/kg | [3] |

| Acetic Acid-Induced Writhing | Mouse | Analgesic effect | Not specified | [3] |

| Rotarod Test | Rat | Muscle relaxant effect | 10 mg/kg | [3] |

| Overactive Bladder Model | Mouse | Increased urinary latency | 10 mg/kg | [6] |

| Overactive Bladder Model | Guinea Pig | Increased intercontraction interval | 1 and 3 mg/kg | [6] |

| Alcohol Self-Administration | Rat | Reduction in alcohol intake | 3 mg/kg | [7] |

Signaling Pathways and Experimental Workflows

GABA B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABA B receptor and the modulatory role of ADX71441.

Caption: GABA B receptor signaling pathway modulated by ADX71441.

Experimental Workflow for In Vivo Behavioral Testing

This diagram outlines a typical workflow for assessing the anxiolytic-like effects of a compound like ADX71441 in a preclinical model.

Caption: Workflow for in vivo anxiolytic activity assessment.

Detailed Experimental Protocols

GABA B Receptor Radioligand Binding Assay (General Protocol)

This protocol is a general method for determining the binding affinity of a compound to the GABA B receptor.

1. Membrane Preparation:

-

Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step twice.

-

Resuspend the final pellet in the binding buffer and store at -70°C.

2. Binding Assay:

-

On the day of the assay, thaw the membrane preparation and wash twice with the binding buffer.

-

In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

-

For determining non-specific binding, add a high concentration of a known GABA B receptor ligand (e.g., 10 µM GABA).

-

Add the radioligand (e.g., [³H]CGP54626) at a fixed concentration (e.g., 5 nM).

-

Add varying concentrations of the test compound (e.g., ADX71441).

-

Incubate the plate at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to determine the IC 50 value.

Electrophysiology Patch-Clamp Recording (General Protocol)

This protocol describes a general method for assessing the effect of a GABA B PAM on neuronal activity.

1. Slice Preparation:

-

Anesthetize a rodent (e.g., rat or mouse) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus or amygdala) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Electrophysiological Recording:

-

Transfer a brain slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Using a microscope with differential interference contrast optics, identify a neuron for recording.

-

Obtain a whole-cell patch-clamp recording using a glass micropipette filled with an internal solution.

-

Record the baseline neuronal activity (e.g., membrane potential, firing rate).

3. Drug Application:

-

Apply GABA to the bath to elicit a baseline response.

-

Apply the test compound (ADX71441) to the bath in the presence of GABA.

-

Record the changes in the GABA-mediated response (e.g., hyperpolarization, change in firing rate).

4. Data Analysis:

-

Measure the amplitude and duration of the GABA-induced currents or changes in membrane potential before and after the application of the test compound.

-

Analyze the data to determine if the compound potentiates the GABAergic response.

Conclusion

Derivatives of the this compound scaffold, exemplified by ADX71441, represent a promising class of GABA B receptor positive allosteric modulators. Their ability to selectively enhance the endogenous inhibitory tone of the GABAergic system offers a potential therapeutic advantage over direct agonists. The preclinical data for ADX71441 demonstrates its efficacy in models of anxiety, pain, and other neurological conditions. Further research and clinical development of these compounds are warranted to fully elucidate their therapeutic potential.

References

- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 3. The drug candidate, ADX71441, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. ADX71441, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GABAB Positive Allosteric Modulator ADX71441 Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: A Scaffolding Enigma in Drug Discovery

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid , a synthetic β-amino acid derivative, stands as a compound of significant interest within the domains of medicinal chemistry and neuropharmacology. While extensive research has highlighted its role as a versatile chiral building block in the synthesis of novel therapeutics, a comprehensive public-domain repository of its specific biological activity, quantitative data, and precise molecular mechanisms remains elusive. This technical guide aims to synthesize the available information, contextualize its potential applications, and underscore the critical need for further investigation into its pharmacological profile.

Overview and Potential Applications

This compound is primarily recognized for its utility as a key intermediate in the development of pharmaceutical agents, particularly those targeting neurological disorders.[1] Its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests its potential as a GABA analogue . Such analogues are a cornerstone in the treatment of epilepsy, anxiety, and neuropathic pain. The introduction of a fluorine atom at the ortho position of the phenyl ring is a strategic modification intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

While direct evidence is lacking in publicly accessible literature, the scientific community's interest in this compound likely stems from the established activities of structurally similar molecules. For instance, other halogenated phenyl-GABA analogues have demonstrated activity at GABA receptors, hinting at a potential mechanism of action for this compound.

Quantitative Biological Data: A Notable Gap

A thorough review of scientific databases and commercial supplier information reveals a conspicuous absence of quantitative biological data for this compound. Key metrics essential for characterizing the biological activity of a compound, such as:

-

IC50 (half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

-

EC50 (half-maximal effective concentration): A measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

-

Ki (inhibition constant): Indicates the binding affinity of a ligand to a receptor.

for this compound are not publicly available. This lack of data prevents a definitive characterization of its potency, efficacy, and selectivity towards any specific biological target.

Table 1: Quantitative Biological Activity Data for this compound

| Assay Type | Target | IC50 | EC50 | Ki | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table highlights the current void in publicly accessible quantitative data for the specific biological activity of this compound.

Postulated Signaling Pathways and Experimental Workflows

Given its structural similarity to GABA, it is hypothesized that this compound may interact with the GABAergic system. The primary targets within this system are the GABAA and GABAB receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system.

A hypothetical experimental workflow to elucidate the biological activity of this compound would involve a series of in vitro and in vivo assays.

References

(S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structure, featuring a fluorine-substituted phenyl ring at the β-position, imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and a tool for investigating biological systems. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological applications.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its identification, handling, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | N/A |

| Molecular Weight | 183.18 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Purity | ≥ 98% (by HPLC) | N/A |

| Optical Rotation | [α]D/25 = -1.5 to -2.5° (c=1 in 0.5N NaOH) | N/A |

Synthesis and Experimental Protocols

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: the initial synthesis of the racemic compound followed by the separation of the desired (S)-enantiomer.

Experimental Protocol: Rodionov Reaction for Racemic Synthesis

This protocol is adapted from general procedures for the synthesis of 3-amino-3-arylpropanoic acids.[1]

Materials:

-

2-Fluorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (2.0 eq) in ethanol.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A white precipitate of the racemic β-amino acid should form.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

Note: Yields for analogous 3-amino-3-arylpropanoic acids using this method typically range from 40-70%.[1]

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is based on general methods for the enzymatic resolution of racemic β-amino esters.[2]

Materials:

-

Racemic 3-Amino-3-(2-fluorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Ethanol (EtOH)

-

Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)

-

Organic solvent (e.g., diisopropyl ether)

-

Triethylamine (Et₃N)

-

Water

Procedure:

-

Esterification: Convert the racemic amino acid to its corresponding ethyl ester by reacting it with thionyl chloride in ethanol. This is a standard procedure for esterification of amino acids.

-

Enzymatic Hydrolysis:

-

Suspend the racemic ethyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride in an organic solvent.

-

Add triethylamine to neutralize the hydrochloride salt.

-

Add the lipase and a controlled amount of water.

-

Stir the mixture at a controlled temperature (e.g., 45 °C). The lipase will selectively hydrolyze the (S)-ester to the (S)-acid.

-

-

Separation:

-

After a certain conversion (typically around 50%), stop the reaction.

-

The (S)-acid can be separated from the unreacted (R)-ester by extraction with an aqueous base.

-

Acidification of the aqueous layer will precipitate the this compound.

-

The (R)-ester can be recovered from the organic layer.

-

Note: The efficiency of the resolution is highly dependent on the choice of lipase, solvent, and reaction conditions. High enantiomeric excess (ee > 95%) is often achievable with this method.[2]

Potential Biological Applications and Signaling Pathways

While specific biological data for this compound is limited in publicly accessible literature, its structural features suggest potential applications in neuroscience, particularly in modulating GABAergic neurotransmission.

β-Amino acids are known to act as analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] GABA exerts its effects by binding to GABA-A and GABA-B receptors, leading to neuronal hyperpolarization and a decrease in neuronal excitability.

The incorporation of a fluorine atom on the phenyl ring can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for different receptor subtypes.[4] Fluorine substitution can also enhance metabolic stability and improve blood-brain barrier permeability, which are desirable properties for centrally acting drugs.[5]

Further research is required to elucidate the specific molecular targets of this compound and to quantify its biological activity. In vitro binding assays and electrophysiological studies on GABA receptors would be crucial next steps to validate its potential as a modulator of inhibitory neurotransmission.

Conclusion

This compound is a chiral β-amino acid with potential for applications in drug discovery, particularly in the development of novel therapeutics for neurological disorders. While detailed synthetic and biological data in the public domain is scarce, this review provides a framework based on established methodologies for its synthesis and highlights its potential mechanism of action based on its structural similarity to GABA. Further research is warranted to fully characterize this promising molecule and unlock its therapeutic potential.

References

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid | MDPI [mdpi.com]

- 2. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]

- 4. mdpi.com [mdpi.com]

- 5. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Enantioselective Quest for (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid, a fluorinated β-amino acid, represents a valuable chiral building block in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of parent molecules, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the discovery and, more centrally, the synthetic strategies developed to obtain this specific enantiomerically pure compound.

Discovery and Significance

While a singular seminal report on the initial "discovery" of this compound is not readily apparent in the broader scientific literature, its emergence is intrinsically linked to the expanding interest in fluorinated analogues of bioactive molecules and the development of asymmetric synthetic methodologies for β-amino acids. The importance of enantiomerically pure β-amino acids is well-established, as they are key components in various pharmaceuticals, including antiviral and anticancer agents, and are crucial for the synthesis of β-peptides, which exhibit unique structural and biological properties. The 2-fluoro substitution on the phenyl ring is of particular interest for its potential to influence molecular conformation and electronic properties through steric and electronic effects.

Enantioselective Synthetic Strategies

The synthesis of this compound presents the dual challenge of constructing the β-amino acid backbone and controlling the stereochemistry at the chiral center. Several key asymmetric synthetic strategies applicable to this target molecule have been developed. These primarily include rhodium-catalyzed asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of a prochiral β-aminoacrylate precursor is a powerful and direct method for establishing the chiral center. This approach generally involves the synthesis of a β-(acylamino)acrylate substrate followed by hydrogenation using a chiral rhodium catalyst.

Experimental Workflow:

Key Quantitative Data:

While specific data for the 2-fluoro substrate is not extensively published, analogous rhodium-catalyzed hydrogenations of β-(acylamino)acrylates have achieved high enantioselectivities.

| Catalyst System | Substrate Type | Solvent | H2 Pressure (psi) | Enantiomeric Excess (ee) | Reference |

| Rh-BICP | E/Z isomers of β-(acylamino)acrylates | Toluene | 40 | Up to 99.6% | [1] |

| Rh-Me-DuPhos | E isomers of β-(acylamino)acrylates | Toluene | 40 | High | [1] |

Detailed Experimental Protocol (General):

A general procedure for the asymmetric hydrogenation of a β-(acylamino)acrylate is as follows:

-

Catalyst Preparation: In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., Me-DuPhos) in a suitable solvent like toluene. The mixture is stirred to form the active catalyst.

-

Hydrogenation: The β-(acylamino)acrylate substrate is dissolved in toluene in a hydrogenation vessel. The catalyst solution is then added. The vessel is placed in an autoclave, purged with hydrogen, and pressurized to the desired level (e.g., 40 psi).

-

Reaction Monitoring: The reaction is stirred at room temperature for a specified time (e.g., 24 hours), and the conversion is monitored by techniques like TLC or HPLC.

-

Work-up and Purification: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the protected β-amino acid ester.

-

Deprotection: The protecting groups are removed by acidic or basic hydrolysis to afford the final this compound.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established method for asymmetric synthesis. The auxiliary is temporarily attached to the molecule to direct a stereoselective reaction, and then subsequently cleaved to yield the enantiomerically enriched product. For the synthesis of β-amino acids, Evans-type oxazolidinone auxiliaries are commonly employed.

Experimental Workflow:

Key Quantitative Data:

Diastereoselective additions to imines derived from chiral auxiliaries often proceed with high diastereoselectivity, which translates to high enantiomeric excess after auxiliary removal.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) |

| Evans Oxazolidinones | Aldol/Mannich-type reactions | >95:5 |

| Sulfinimines | Nucleophilic additions | >90:10 |

Detailed Experimental Protocol (General):

-

Auxiliary Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate reagent to form the N-acyl auxiliary.

-

Imine Formation: The N-acyl auxiliary is condensed with 2-fluoroaniline to form the corresponding chiral imine.

-

Diastereoselective Addition: A nucleophile, such as a Reformatsky reagent or an enolate, is added to the chiral imine. The steric hindrance from the chiral auxiliary directs the attack to one face of the imine, leading to a high diastereomeric excess of the product.

-

Purification: The resulting diastereomers are often separable by chromatography.

-

Auxiliary Cleavage: The chiral auxiliary is removed under mild conditions (e.g., hydrolysis with lithium hydroxide and hydrogen peroxide) to yield the desired enantiomerically pure β-amino acid.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the high stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Experimental Workflow:

Key Quantitative Data:

Enzymatic resolutions can achieve very high enantiomeric excess for the unreacted enantiomer.

| Enzyme | Reaction Type | Enantiomeric Excess (ee) of Unreacted Enantiomer |

| Lipase | Transesterification/Amidation | >99% |

| Penicillin G Acylase | Hydrolysis of N-phenylacetyl derivative | >98% |

Detailed Experimental Protocol (General):

-

Synthesis of Racemic Substrate: A racemic mixture of the N-protected or esterified 3-amino-3-(2-fluorophenyl)propanoic acid is synthesized using standard organic chemistry methods, such as the Rodionov reaction.

-

Enzymatic Reaction: The racemic substrate is dissolved in a suitable organic solvent. An enzyme, such as a lipase, and an acyl donor are added. The reaction is allowed to proceed at a controlled temperature. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer).

-

Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining substrate. The reaction is stopped at approximately 50% conversion to maximize the yield and enantiomeric excess of the desired enantiomer.

-

Separation: The acylated enantiomer and the unreacted enantiomer are separated by chromatography or extraction.

-

Deprotection: The protecting groups on the desired (S)-enantiomer are removed to yield the final product.

Conclusion

The synthesis of enantiomerically pure this compound is a critical step in the development of novel pharmaceuticals. While a single, universally adopted method has not been established, the methodologies of rhodium-catalyzed asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution provide robust and versatile platforms for obtaining this valuable chiral building block. The choice of a specific route will depend on factors such as substrate availability, desired scale, and the availability of specialized catalysts or enzymes. Further research into more efficient and scalable catalytic systems will continue to be a priority in this field.

References

Technical Guide: Solubility Profile of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a synthetic amino acid derivative. Understanding its solubility is a critical parameter in various research and development applications, including drug formulation, reaction chemistry, and analytical method development. While literature suggests enhanced solubility due to its structural features, precise quantitative data remains unpublished. This guide consolidates available information and provides a framework for its experimental determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | [1][2] |

| Molecular Weight | 183.18 g/mol | [1][2] |

| Physical Form | White to light-yellow powder or crystals | [3] |

| Purity | ≥98% (HPLC) | [1] |

Solubility Data of Structurally Related Compounds

To provide a contextual understanding of the potential solubility characteristics of this compound, Table 2 summarizes the solubility data for structurally similar compounds. It is crucial to note that these values are for comparative purposes only and the solubility of the target compound must be determined experimentally.

Table 2: Solubility Data of Related Phenylpropanoic Acid Derivatives

| Compound | Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference |

| 3-Phenylpropanoic acid | Water | 0.59 | 20 | [4] |

| Ethanol | 471 | 20 | [4] | |

| Methanol | 517 | 20 | [4] | |

| Carbon tetrachloride | 43.2 | 20 | [4] | |

| Chloroform | 55.2 | 20 | [4] | |

| 1-Propanol | 283 | 20 | [4] | |

| (+)-3-Amino-3-phenylpropanoic acid | Water | Soluble | Not Specified | [5] |

| 3-(3-Fluorophenyl)propionic acid | Methanol | Soluble | Not Specified | [3] |

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a compound.[1][6] The following protocol is a generalized procedure that can be adapted for this compound.

4.1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-determined volume of the solvent in a glass vial. The excess solid should be clearly visible.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[7]

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step should be performed at the same temperature as the equilibration to avoid changes in solubility.

-

-

Sample Analysis:

-

Carefully take an aliquot of the clear, saturated solution.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination method.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. enamine.net [enamine.net]

- 3. 458-45-7 CAS MSDS (3-(3-FLUOROPHENYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-phenylpropanoic acid [chemister.ru]

- 5. 3-Amino-3-phenylpropionic acid CAS#: 614-19-7 [m.chemicalbook.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. scielo.br [scielo.br]

- 8. who.int [who.int]

An In-depth Technical Guide to the Safety and Handling of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Introduction

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a synthetic amino acid derivative with significant potential in pharmaceutical research and development.[1] Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a fluorine atom, makes it a valuable building block for novel therapeutics, particularly in neuroscience.[1] The fluorinated phenyl group can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.[1] This compound is utilized in studies investigating neurotransmitter systems and in the development of modulators for conditions such as anxiety and neurological disorders.[1]

Hazard Identification and Classification

Based on data for the 3-fluoro isomer, this compound is considered hazardous.[2] The GHS classification indicates that it can be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2]

Table 1: GHS Hazard Classification for 3-Amino-3-(3-fluorophenyl)propanoic acid

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2] |

Source: PubChem CID 580128, ChemicalBook CB9400544[2]

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are limited. The following table is based on data for the 3-fluoro isomer.

Table 2: Physical and Chemical Properties of 3-Amino-3-(3-fluorophenyl)propanoic acid

| Property | Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | White to off-white solid[3] |

| Melting Point | 210-212°C[4] |

| Boiling Point | 305.7°C at 760 mmHg[4] |

| Solubility | No data available[5] |

| Stability | Stable under recommended storage conditions[5] |

Source: PubChem CID 580128, Thermo Fisher Scientific, ChemicalBook CB9400544[4][5]

Safe Handling and Experimental Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

4.1. Engineering Controls Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Facilities must be equipped with an eyewash station and a safety shower.[3]

4.2. Personal Protective Equipment (PPE) A comprehensive PPE regimen is essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[3][6] |

| Respiratory Protection | If handling as a powder outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is recommended.[3] |

Source: Thermo Fisher Scientific, Cole-Parmer, Fisher Scientific[3][5][6]

4.3. General Laboratory Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area within the fume hood should be clean and uncluttered.

-

Weighing: To avoid generating dust, weigh the solid compound carefully on a tared weigh paper or in a suitable container within the fume hood.

-

Dissolution: Add the solvent to the solid slowly and stir to dissolve. If heating is required, use a controlled heating source like a water bath or heating mantle.

-

Use in Experiments: When adding the compound to a reaction or assay, use appropriate tools (e.g., spatula, pipette) to avoid spills and contamination.

-

Post-handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1]

4.4. Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5][6]

4.5. Disposal Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]

Diagram 1: Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Emergency Procedures

In the event of exposure or a spill, immediate action is required.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Source: AK Scientific, Fisher Scientific, Cole-Parmer[1][3][6]

5.1. Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.

-

Carefully sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal.[1][5]

-

Clean the spill area thoroughly.

Diagram 2: Emergency Response Workflow

Caption: A workflow for emergency response to exposure incidents.

Potential Biological Activity and Signaling

This compound is an analog of the inhibitory neurotransmitter GABA.[7] Fluorinated GABA analogs are used to probe the binding modes of GABA to its receptors (GABA-A, GABA-B, and GABA-C).[7] While the specific signaling pathway for the 2-fluoro isomer is not well-documented, it is hypothesized to act as a modulator of GABA receptors, likely the GABA-B receptor, similar to other fluorinated phenyl-GABA analogs like 4-Fluorophenibut.[8]

Activation of GABA-B receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels, resulting in a hyperpolarization of the neuronal membrane and an overall inhibitory effect on neurotransmission.[8]

Diagram 3: Hypothesized GABA-B Receptor Signaling Pathway

Caption: Hypothesized signaling pathway following GABA-B receptor activation.

References

- 1. aksci.com [aksci.com]

- 2. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 8. nbinno.com [nbinno.com]

Spectroscopic and Analytical Profile of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular stereoisomer, this document presents expected spectroscopic data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate the analytical characterization of this compound in a research and development setting.

Chemical Structure and Properties

This compound is a chiral non-proteinogenic amino acid. Its structure consists of a propanoic acid backbone with an amino group and a 2-fluorophenyl substituent at the C3 position. The presence of the fluorine atom and the specific stereochemistry are key features that can influence its biological activity and pharmacokinetic properties, making it a valuable building block in medicinal chemistry.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | White to off-white solid (expected) |

| Chirality | (S)-enantiomer |

Predicted Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds, including other isomers of fluorophenylpropanoic acid and related amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (Solvent: D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | m | 4H | Aromatic protons (C₆H₄F) |

| ~4.50 | t | 1H | CH-NH₂ |

| ~2.80 | d | 2H | CH₂-COOH |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~160 (d, J ≈ 245 Hz) | C-F (Aromatic) |

| ~115-135 | Aromatic carbons |

| ~55 | CH-NH₂ |

| ~40 | CH₂-COOH |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| ~3000 | Medium | N-H stretch (Amine) |

| ~2950 | Medium | C-H stretch (Aromatic & Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1580, ~1490 | Medium-Strong | C=C stretch (Aromatic) |

| ~1230 | Strong | C-F stretch (Aryl fluoride) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 184.0768 | [M+H]⁺ |

| 206.0587 | [M+Na]⁺ |

| 182.0612 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

-

Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse program.

-

Typical parameters: spectral width of 200 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and assign the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes.

-

Typical ESI conditions: capillary voltage of 3-4 kV, drying gas flow of 5-10 L/min, gas temperature of 200-300 °C.

-

For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical entity like this compound.

No Direct Therapeutic Targets Identified for (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid in Current Scientific Literature

Despite its relevance as a structural motif in medicinal chemistry, extensive investigation of publicly available scientific databases reveals a lack of specific, direct therapeutic targets for (S)-3-Amino-3-(2-fluorophenyl)propanoic acid. This compound is predominantly characterized as a versatile chiral building block utilized in the synthesis of more complex pharmaceutical agents, particularly those aimed at neurological disorders. The current body of research does not provide sufficient evidence to detail its intrinsic biological activity, mechanism of action, or specific molecular interactions that would be necessary to construct an in-depth technical guide on its core therapeutic targets.

This compound's fluorinated phenyl group and amino acid structure make it a valuable component in drug design, enhancing interactions with biological targets in the resulting molecules.[1] It is frequently employed in neuroscience research to develop novel compounds for studying neurotransmitter systems, with potential applications in conditions such as depression and anxiety.[1] However, the available literature focuses on the pharmacological properties of the molecules synthesized from this acid, rather than the acid itself.

Searches for direct binding affinities, enzyme inhibition constants, or receptor modulation data for this compound have not yielded specific quantitative results. Consequently, it is not possible to construct the requested data tables, experimental protocols, or signaling pathway diagrams, as these would require a foundation of established biological activity that is not present in the current scientific record.

For researchers and drug development professionals, the primary utility of this compound lies in its role as a key intermediate for creating novel chemical entities. Its stereochemistry and fluorination offer advantages in developing derivatives with potentially improved efficacy, selectivity, and pharmacokinetic profiles. For instance, derivatives of similar propanoic acid structures have been explored as modulators of various receptors, including GABA and NMDA receptors, which are critical targets in the central nervous system.[2][3] However, these studies do not directly implicate this compound as an active pharmacological agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a valuable chiral building block in medicinal chemistry and drug development. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. This document provides a detailed protocol for the enantioselective synthesis of the (S)-enantiomer of 3-amino-3-(2-fluorophenyl)propanoic acid via a two-step process involving the synthesis of the racemic ethyl ester followed by an efficient lipase-catalyzed kinetic resolution.

Overall Synthesis Scheme

The synthesis is a two-stage process. The first stage is the formation of the racemic ethyl ester of 3-amino-3-(2-fluorophenyl)propanoic acid hydrochloride. The second stage is the enantioselective enzymatic hydrolysis of the racemic ester, which selectively yields the (S)-amino acid.

Asymmetric Synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a valuable chiral building block in medicinal chemistry, recognized for its role in the development of novel therapeutics. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document provides detailed protocols and application notes for the asymmetric synthesis of this compound, focusing on a highly efficient enzymatic kinetic resolution method. The protocols are designed to be reproducible and scalable for applications in drug discovery and development.

Introduction

β-amino acids are crucial components of numerous biologically active compounds, including pharmaceuticals and peptidomimetics. The stereochemistry of these molecules is often critical to their biological function. Asymmetric synthesis provides a direct route to enantiomerically pure compounds, which is essential for developing safe and effective drugs. The synthesis of fluorinated β-amino acids, such as this compound, is of particular interest due to the unique properties conferred by the fluorine atom, including increased metabolic stability and altered acidity. This application note details a robust enzymatic method for the preparation of the (S)-enantiomer with high enantiopurity.

Synthesis Overview

The presented method for the asymmetric synthesis of this compound is based on the enzymatic kinetic resolution of a racemic mixture of the corresponding β-amino ester. This strategy leverages the high enantioselectivity of lipases to preferentially hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted (R)-ester and the desired (S)-acid.

Application Note: Purification of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a chiral β-amino acid of significant interest in pharmaceutical research and development due to its potential use as a building block in the synthesis of bioactive molecules. The stereochemistry of such compounds is critical to their pharmacological activity and safety. Therefore, the ability to purify the desired (S)-enantiomer from a racemic mixture or a synthetic preparation containing the (R)-enantiomer as an impurity is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation and purification of such chiral molecules.[1][2] This application note provides a detailed protocol for the purification of this compound using direct chiral HPLC methods.

Two primary approaches for the direct chiral separation of underivatized amino acids are presented, utilizing different types of well-established chiral stationary phases: a macrocyclic glycopeptide-based column (e.g., Chirobiotic T) and a Pirkle-type, or brush-type, column (e.g., (S,S)-Whelk-O1). Macrocyclic glycopeptide CSPs are known for their versatility in separating a wide range of polar and ionic compounds, including underivatized amino acids, in both reversed-phase and polar organic modes.[1][3] Pirkle-type CSPs, which operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions, have also demonstrated broad applicability for the resolution of various racemates, including carboxylic acids.[4]

The following protocols are provided as robust starting points for method development and can be optimized to meet specific purity and yield requirements.

Data Presentation

The following tables summarize representative quantitative data for the chiral separation of a racemic mixture of 3-Amino-3-(2-fluorophenyl)propanoic acid. These values are illustrative and may vary based on the specific HPLC system, column batch, and exact experimental conditions.

Table 1: Representative Chromatographic Data for Chiral Separation on Chirobiotic T Column

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Retention Time (t_R), min | 8.2 | 9.5 |

| Tailing Factor (T_f) | 1.1 | 1.2 |

| Theoretical Plates (N) | 5500 | 5200 |

| Resolution (R_s) | \multicolumn{2}{c | }{2.1} |

Table 2: Representative Chromatographic Data for Chiral Separation on (S,S)-Whelk-O1 Column

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Retention Time (t_R), min | 11.5 | 13.8 |

| Tailing Factor (T_f) | 1.2 | 1.2 |

| Theoretical Plates (N) | 6100 | 5900 |

| Resolution (R_s) | \multicolumn{2}{c | }{2.5} |

Experimental Protocols

Protocol 1: Purification using a Macrocyclic Glycopeptide CSP

This protocol is based on methods known to be effective for underivatized β-amino acids on Chirobiotic T columns.[5][6][7]

1. Materials and Equipment:

-

HPLC System: Preparative or semi-preparative HPLC system with a UV detector.

-

Chiral Column: Chirobiotic T, 250 x 10 mm, 5 µm particle size.

-

Solvents: HPLC-grade methanol, ethanol, and glacial acetic acid.

-

Sample: Racemic or enriched this compound.

2. Sample Preparation:

-

Dissolve the crude sample in the mobile phase to a concentration of 1-5 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

-

Mobile Phase: Methanol / Acetic Acid (100:0.1, v/v).

-

Flow Rate: 3.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 100-500 µL, depending on the desired loading and column dimensions.

4. Purification and Post-Processing:

-

Inject the sample and collect the fraction corresponding to the later-eluting peak, which is typically the desired (S)-enantiomer in this mode.

-

Combine the collected fractions containing the pure (S)-enantiomer.

-

Evaporate the solvent under reduced pressure to obtain the purified product.

-

Analyze the purity of the collected fraction by re-injecting a small aliquot onto an analytical chiral column under the same or similar conditions.

Protocol 2: Purification using a Pirkle-Type CSP

This protocol is adapted from a validated method for a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, which showed excellent resolution on an (R,R) Whelk-O1 column.[8] The (S,S) version of the column is specified here to potentially alter elution order if desired, though both versions are effective.

1. Materials and Equipment:

-

HPLC System: Preparative or semi-preparative HPLC system with a UV detector.

-

Chiral Column: (S,S)-Whelk-O1, 250 x 10 mm, 10 µm particle size.

-

Solvents: HPLC-grade n-hexane, ethanol, and trifluoroacetic acid (TFA).

-

Sample: Racemic or enriched this compound.

2. Sample Preparation:

-

Dissolve the crude sample in ethanol to a concentration of 1-5 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

-

Mobile Phase: n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v).

-

Flow Rate: 4.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 225 nm.

-

Injection Volume: 100-500 µL.

4. Purification and Post-Processing:

-

Inject the sample and collect the fractions corresponding to the desired enantiomeric peak.

-

Combine the collected fractions of the pure (S)-enantiomer.

-

Evaporate the solvent under reduced pressure.

-

Assess the enantiomeric purity of the final product using an analytical chiral HPLC method.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for HPLC Purification of this compound.

Decision Logic for Method Selection

Caption: Decision logic for selecting an initial HPLC purification method.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regis Technologies Inc HPLC Column (S,S) Whelk-O1 3.5µm, 3.0 x 100 mm, | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

Application Notes and Protocols for the Analytical Characterization of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid, a chiral building block with significant potential in pharmaceutical development. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure accurate determination of purity, identity, and enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is critical for the biological activity and safety of chiral drug candidates. This section outlines two primary HPLC-based methods for the enantioselective analysis of this compound: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.

Method 1: Direct Enantioseparation using a Polysaccharide-Based Chiral Stationary Phase